Kasugamycin is an aminoglycoside antibiotic that was first isolated in 1965 from the bacterium Streptomyces kasugaensis, which was discovered near the Kasuga shrine in Nara, Japan. This compound was identified by Hamao Umezawa, who also discovered other notable antibiotics such as kanamycin and bleomycin. Initially, kasugamycin was recognized for its ability to inhibit the growth of fungi responsible for rice blast disease, a significant threat to rice crops. Over time, it has also been found to exhibit antibacterial properties, particularly against certain strains of bacteria .
Kasugamycin belongs to the class of aminoglycoside antibiotics. This group is characterized by their mechanism of action, which involves binding to ribosomal RNA and inhibiting protein synthesis in bacteria . Other members of the aminoglycoside class include streptomycin, gentamicin, and neomycin, many of which are used in both human and veterinary medicine .
The synthesis of kasugamycin primarily occurs through a fermentation process involving Streptomyces kasugaensis. A typical fermentation medium might include components such as corn starch, bean cake powder, sodium chloride, and soybean oil. The fermentation process is conducted at approximately 28 °C with continuous shaking for about seven days to facilitate microbial growth and metabolite production .
After fermentation, kasugamycin is extracted from the culture medium. The extraction process often involves acidification followed by purification steps to isolate the compound in its hydrochloride form. The yield can reach significant concentrations, with reports indicating levels as high as 25,000 micrograms per milliliter in the fermentation broth .
The molecular formula of kasugamycin is for its hydrochloride form, with a molecular weight of approximately 415.82 g/mol. The structure features multiple hydroxyl groups and an amino group that contribute to its solubility and biological activity .
Kasugamycin hydrochloride appears as a white crystalline solid that melts with decomposition at temperatures between 236 °C and 239 °C. Its solubility varies with pH; it is more soluble in alkaline conditions than in neutral or acidic environments .
Kasugamycin primarily acts by inhibiting protein synthesis in bacteria through its interaction with the ribosomal subunits. It binds specifically to the 30S ribosomal subunit, disrupting the mRNA-tRNA codon-anticodon interaction during translation initiation .
The binding site for kasugamycin on the ribosome has been characterized using X-ray crystallography. It occupies a region within the messenger RNA channel of the ribosome, influencing the positioning of tRNA and thereby inhibiting protein synthesis effectively .
Kasugamycin has several scientific uses:
Kasugamycin (KSM), an aminoglycoside antibiotic, was first isolated in 1965 from the soil bacterium Streptomyces kasugaensis M338-M1, discovered near the Kasuga Shrine in Nara, Japan [6] [7]. This breakthrough was spearheaded by microbiologist Hamao Umezawa, who identified KSM's potent antifungal activity against Magnaporthe oryzae, the causative agent of rice blast disease, a devastating agricultural pathogen [1] [7]. The discovery aligned with Japan's urgent need for sustainable agricultural controls in the mid-20th century. Unlike broad-spectrum antibiotics of that era, KSM exhibited remarkably low mammalian toxicity, facilitating its rapid adoption as a commercial agrochemical (marketed as Kasumin®) [1] [10]. Early biochemical studies confirmed its unique mechanism: inhibition of protein synthesis in pathogens by binding to the 30S ribosomal subunit, disrupting translation initiation without affecting host plants or mammals [1] [7].
Table 1: Key Historical Milestones in Kasugamycin Research
| Year | Event | Significance |
|---|---|---|
| 1965 | Isolation from S. kasugaensis by Umezawa et al. | First identification and characterization of the antibiotic [6] [7] |
| 1966 | Total chemical synthesis achieved by Suhara et al. | Confirmed structural complexity and enabled analog studies [6] |
| 1970s | Commercial deployment in rice cultivation | Established as a primary control for rice blast disease in Asia [1] |
| 2002 | Identification of kas gene cluster regulators (e.g., kasT) | Enabled genetic engineering of production strains [4] |
| 2016 | Metabolic engineering of high-yield Streptomyces strains | Achieved >6 g/L yields via regulatory gene manipulation [2] |
The kasugamycin biosynthetic gene (kas) cluster spans ~22 kb and comprises 17–21 core genes organized into operons under the control of pathway-specific regulators [6] [8] [10]. Key genetic and enzymatic components include:
Regulatory Genes: The kasT gene encodes a DNA-binding protein with a helix-turn-helix motif, homologous to Streptomyces griseus StrR. It activates transcription by binding intergenic regions (e.g., kasU-kasJ) [4] [6]. Deletion of kasT abolishes KSM production, while overexpression boosts yield by 186% in low-producing strains [2]. Additional regulators include two-component systems (kasW/kasX) and a MerR-family protein (kasV), which modulate cluster expression [2].
Core Biosynthetic Enzymes:
KasN: Glycine oxidase incorporates the carboxyformimidoyl moiety into kasugamine without decarboxylation [10].
Sugar Moiety Assembly: The inositol-derived D-chiro-inositol unit is synthesized independently and glycosylated with activated carboxyformimidoyl-kasugamine (derived from UDP-GlcNAc) via a glycosyltransferase [6] [10].
Table 2: Key Genes and Enzymes in the Kasugamycin Biosynthetic Pathway
| Gene | Function | Enzyme Class | Key Homologs |
|---|---|---|---|
| kasT | Pathway-specific transcriptional activator | DNA-binding protein | S. griseus StrR |
| kasQ | UDP-GlcNAc 2-epimerase | Epimerase | Streptomyces verticillus EvaB |
| kasD | dTDP-glucose 4,6-dehydratase | Dehydratase | S. erythraea EryBIV |
| kasR | Aminotransferase (PLP-dependent) | Aminotransferase | S. cyanogenus LanD |
| kasN | Glycine oxidase for carboxyformimidoyl transfer | Oxidase | Micromonospora ForZ |
| kasJ | NADH-dependent oxidoreductase | Dehydrogenase | S. griseus StsB |
| kasA | Aminotransferase for inositol modification | Aminotransferase | Bacillus GatC |
Figure 1: Simplified Kasugamycin Biosynthetic Pathway:UDP-GlcNAc→ KasQ → UDP-ManNAc→ KasD → UDP-4-keto-6-deoxy-ManNAc→ KasR → UDP-4-amino-3,6-dideoxy-ManNAc (UDP-N-acetylkasugamine)→ KasE → UDP-kasugamine→ KasN + Glycine → UDP-carboxyformimidoyl-kasugamine
Kasugamycin production varies significantly across Streptomyces strains due to genetic heterogeneity, regulatory divergence, and metabolic capacity. Key insights include:
S. microaureus XM301 (high-yield): Naturally produces ~6 g/L due to elevated transcription of kas genes. Deleting kasW/X (two-component repressors) further increased yield to 9.5 g/L [2].
Heterologous Production:
Rhodococcus erythropolis: Spherical growth morphology facilitates fermentation. Expression of ino1 (myo-inositol synthase) improved precursor supply and KSM yield by 20% [3].
Metabolic Engineering Targets:
Table 3: Kasugamycin Production in Engineered Streptomyces Strains
| Strain | Genetic Modification | Yield (g/L) | Improvement vs. Wild-Type | Key Insight |
|---|---|---|---|---|
| S. kasugaensis BCRC12349 | kasV deletion | 1.47 | +194% | kasV is a major repressor [2] |
| S. kasugaensis BCRC12349 | kasT overexpression | 1.43 | +186% | Activates entire cluster [2] |
| S. microaureus XM301 | kasW/X deletion | 9.50 | +58% | Two-component system inhibition [2] |
| S. microaureus XM301 | kasS TTA codon mutation | +20% | Enhanced translation | Bypasses bldA tRNA dependency [2] |
| S. lividans TK24 | kas cluster + rpsJ promoter | 6.20 | Matches native yield | Constitutive expression [3] |
| R. erythropolis L-88 | kas cluster + ino1 expression | 0.85 | +20% vs. unmodified | Improved inositol supply [3] |
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